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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic widely used in the treatment of

various bacterial infections. During its synthesis and storage, ceftazidime can degrade to form

several impurities, with delta-2-ceftazidime (∆²-ceftazidime) being a significant related

substance. The presence of this isomer can compromise the efficacy and safety of the drug

product. Therefore, robust and reliable analytical methods are crucial for the accurate detection

and quantification of ∆²-ceftazidime in ceftazidime active pharmaceutical ingredients (APIs) and

finished products.

This document provides detailed application notes and protocols for the analysis of ∆²-

ceftazidime in ceftazidime, primarily focusing on High-Performance Liquid Chromatography

(HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods. These techniques

are the cornerstone for achieving the necessary resolution to accurately quantify this impurity.

[1]

Factors Influencing the Formation of ∆²-Ceftazidime
The conversion of ceftazidime to its ∆²-isomer is a primary degradation pathway.[1] This

transformation involves the rearrangement of the double bond within the dihydrothiazine ring of

the cephalosporin core.[1] Several factors can influence the rate of this isomerization:
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pH: The stability of ceftazidime is highly pH-dependent. The degradation rate is catalyzed by

both acidic and basic conditions.[1] Maximum stability is generally observed in the pH range

of 4.5 to 6.5.[1]

Temperature: Elevated temperatures accelerate the degradation of ceftazidime, leading to

the formation of ∆²-ceftazidime and other degradation products.[1][2][3] Reconstituted

solutions are particularly susceptible to thermal degradation.[1][2][3]

Light: Exposure to UV and visible radiation can also promote the degradation of ceftazidime.

[1][2][3]

Analytical Methods for ∆²-Ceftazidime Detection
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography (UPLC) are the most widely employed techniques for the separation and

quantification of ∆²-ceftazidime from the parent drug and other impurities.[1][4] These methods

offer high precision, reproducibility, and the ability to resolve structurally similar compounds.[4]

High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the accurate determination of ∆²-ceftazidime.

The development of such a method involves the systematic optimization of various

chromatographic parameters to achieve the desired separation.[1]

Illustrative HPLC Workflow

Caption: A typical workflow for the analysis of ∆²-Ceftazidime in Ceftazidime using HPLC.

Experimental Protocol 1: HPLC Method

This protocol is based on a method developed for the determination of ceftazidime and its

impurities.[5][6]

Chromatographic System:

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)[5][6]
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Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen

phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[5][6]

Mobile Phase B: Acetonitrile[5][6]

Gradient Elution: A gradient elution program should be optimized to ensure separation of

∆²-ceftazidime from ceftazidime and other impurities.

Flow Rate: 1.3 mL/min[5][6]

Column Temperature: 35 °C[5][6]

Detection: UV at 255 nm[5][6]

Injection Volume: 10 µL (can be optimized)

Sample Preparation:

Accurately weigh and dissolve the ceftazidime sample in a suitable diluent, such as a

mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v).

The final concentration of the sample solution for impurity testing is typically around 1250

µg/mL.

Prepare a diluted standard solution of ceftazidime at a concentration of approximately 12.5

µg/mL.

Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

System Suitability:

Prepare a system suitability solution containing ceftazidime and a known amount of ∆²-

ceftazidime (or a sample known to contain the impurity).

The resolution between the ceftazidime and ∆²-ceftazidime peaks should be not less than

2.0.
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The relative standard deviation (RSD) for replicate injections of the standard solution

should be not more than 5.0%.

Quantification:

The amount of ∆²-ceftazidime is calculated by comparing its peak area in the sample

chromatogram to the peak area of the ceftazidime standard in the diluted standard

chromatogram, taking into account the respective concentrations and response factors if

necessary.

Quantitative Data Summary for HPLC Methods

Parameter Method 1[5][6] Method 2 Method 3[7]

Column
Alltima C18 (250 x 4.6

mm, 5 µm)

Hypersil BDS C18

(250 x 4.6 mm, 5 µm)
Not Specified

Mobile Phase

Acetonitrile and

Phosphate Buffer (pH

3.9)

Acetonitrile and 0.01M

Ammonium Acetate
Not Specified

Flow Rate 1.3 mL/min 1.0 mL/min Not Specified

Detection Wavelength 255 nm 255 nm Not Specified

Linearity Range

(Ceftazidime)
0.267 - 1069 µg/mL Not Specified Not Specified

Correlation Coefficient

(r)
1.0000 Not Specified Not Specified

Limit of Quantitation

(LOQ)
3.1 ng Not Specified Not Specified

Limit of Detection

(LOD)
0.93 ng Not Specified Not Specified

Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity, making it a

powerful tool for impurity profiling.
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Experimental Protocol 2: UPLC-MS/MS Method

This protocol is based on a UPLC-MS/MS method developed for the determination of

ceftazidime.[8][9][10] While not specifically for ∆²-ceftazidime, the principles can be adapted for

its quantification.

Chromatographic System:

Column: A suitable reversed-phase UPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution: A fast gradient should be developed to separate ∆²-ceftazidime from

ceftazidime.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40 °C.

Detection: Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for

high selectivity and sensitivity.

Sample Preparation:

Follow a similar procedure as for the HPLC method, but potentially with higher dilution

factors due to the increased sensitivity of the UPLC-MS/MS system.

Ensure the final diluent is compatible with the mobile phase and MS ionization.

Quantification:

Quantification is achieved by monitoring specific precursor-to-product ion transitions for

both ceftazidime and ∆²-ceftazidime.

A calibration curve should be constructed using certified reference standards of ∆²-

ceftazidime.
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Quantitative Data Summary for a UPLC-MS/MS Method

Parameter UPLC-MS/MS Method[8][9]

Linearity Range (Ceftazidime) 1.6 - 6.4 µg/mL

Correlation Coefficient (r) 0.990

Limit of Quantitation (LOQ) 0.97 µg/mL

Limit of Detection (LOD) 0.32 µg/mL

Recovery 99.36% - 100.91%

Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for the impurity profiling of drugs.[11]

[12][13] Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully

applied to the separation of ceftazidime and its related impurities, including the ∆²-isomer.

Experimental Protocol 3: Micellar Electrokinetic Chromatography (MEKC)

This protocol is based on a validated MEKC method for the separation and quantification of

ceftazidime and its impurities.

Electrophoretic System:

Capillary: Fused silica capillary.

Electrolyte System: 25 mM Sodium tetraborate, pH 9.2, containing 75 mM Sodium dodecyl

sulfate (SDS).

Voltage: Optimized for separation (e.g., 20-30 kV).

Temperature: 25 °C.

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Sample Preparation:
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Dissolve the ceftazidime sample in the electrolyte buffer to the desired concentration.

Filter the sample through a 0.45 µm filter.

Quantification:

The amount of ∆²-ceftazidime is determined by comparing its peak area to that of a

certified reference standard.

Quantitative Data for MEKC Method

Parameter MEKC Method

Limit of Detection (LOD) 0.2 µg/mL

Limit of Quantitation (LOQ) 0.6 µg/mL

Logical Relationship of Ceftazidime and its ∆²-Isomer

Caption: The isomerization of Ceftazidime to its inactive ∆²-isomer impurity.

Conclusion
The analytical methods outlined in this document provide robust and reliable approaches for

the detection and quantification of ∆²-ceftazidime in ceftazidime. The choice of method will

depend on the specific requirements of the analysis, including the desired sensitivity, speed,

and available instrumentation. Proper method validation in accordance with ICH guidelines is

essential to ensure the accuracy and reliability of the results obtained. Regular monitoring of

∆²-ceftazidime levels is critical for ensuring the quality, safety, and efficacy of ceftazidime drug

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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